molecular formula C12H19ClN2O2 B13069678 N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride

N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride

Cat. No.: B13069678
M. Wt: 258.74 g/mol
InChI Key: DVIXNBYBEUIZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-(propylamino)acetamide hydrochloride is a synthetic acetamide derivative characterized by a 2-methoxyphenyl group attached to the acetamide nitrogen and a propylamino substituent at the α-carbon. The hydrochloride salt form enhances aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability. The methoxy group on the phenyl ring may influence electronic and steric properties, affecting receptor binding or metabolic stability .

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(propylamino)acetamide;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-3-8-13-9-12(15)14-10-6-4-5-7-11(10)16-2;/h4-7,13H,3,8-9H2,1-2H3,(H,14,15);1H

InChI Key

DVIXNBYBEUIZSS-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC1=CC=CC=C1OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride typically involves the reaction of 2-methoxyphenylamine with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-methoxyphenyl)-2-(propylamino)acetic acid, while reduction could produce N-(2-methoxyphenyl)-2-(propylamino)ethanol.

Scientific Research Applications

Chemical Synthesis

N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable building block in organic chemistry.

Common Reactions:

  • Oxidation : Can yield N-(2-methoxyphenyl)-2-(propylamino)acetic acid.
  • Reduction : May produce N-(2-methoxyphenyl)-2-(propylamino)ethanol.
  • Substitution : The methoxy group can be replaced with other functional groups under specific conditions.

Biological Research

This compound is under investigation for its potential biological activities, particularly in pharmacology. Studies have focused on its effects on enzyme inhibition and receptor binding, which are critical for understanding its therapeutic potential.

Biological Activities:

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, potentially leading to therapeutic applications.
  • Receptor Binding : Studies suggest it may interact with various receptors, influencing biochemical pathways.

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound for various medical conditions. Preliminary studies indicate promising results in areas such as:

  • Anticancer Activity : A study showed dose-dependent inhibition of cell growth in human cancer cell lines.
  • Antibacterial Efficacy : Demonstrated significant antibacterial activity against pathogens like MRSA and E. coli, particularly effective against Gram-positive bacteria.

Industrial Applications

In industrial settings, this compound is employed in the development of new materials and chemical processes. Its unique properties allow for innovations in product formulations and manufacturing techniques.

Case Study 1: Anticancer Activity

A research study investigated the effects of this compound on cell proliferation in various human cancer cell lines. The results indicated a significant dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Antibacterial Evaluation

Another study assessed the antibacterial efficacy of this compound against several pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The findings revealed notable antibacterial activity, especially against Gram-positive bacteria, highlighting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Prilocaine Hydrochloride

Structural Features :

  • Prilocaine: N-(2-Methylphenyl)-2-(propylamino)propanamide hydrochloride.
  • Key Differences :
    • Propanamide backbone (vs. acetamide in the target compound).
    • 2-Methylphenyl substituent (vs. 2-methoxyphenyl).

Pharmacological Activity :
Prilocaine is a well-documented local anesthetic. The methyl group on the phenyl ring contributes to lipophilicity, enhancing nerve membrane penetration. The propanamide backbone may influence metabolic degradation rates compared to acetamide derivatives.

Applications: Used in regional anesthesia and dental procedures.

2-(Propylamino)-N-(2,3,4-Trifluorophenyl)Acetamide Hydrochloride

Structural Features :

  • Trifluorophenyl group replaces methoxyphenyl.

Functional Implications :

  • The trifluorophenyl group may improve metabolic stability by resisting oxidative degradation.

Applications: No direct pharmacological data are provided, but fluorinated analogs are common in CNS-targeting drugs due to their pharmacokinetic advantages .

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

Structural Features :

  • Chlorine substituents on the acetamide core.
  • Alkyl or alkoxyalkyl side chains.

Functional Implications :

  • Chlorine enhances electrophilicity, enabling herbicidal activity through inhibition of fatty acid elongation.
  • Lack of aromatic amino groups distinguishes these from pharmacologically active acetamides.

Applications :
Widely used as pre-emergent herbicides. Structural divergence from the target compound underscores the role of substituents in determining biological activity .

Anti-Cancer Acetamide Derivatives

Example Compounds :

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide ().

Structural Features :

  • Sulfonyl-quinazoline moieties linked to acetamide.
  • Methoxyphenyl groups similar to the target compound.

Pharmacological Activity :
Exhibits potent anti-cancer activity against HCT-116, MCF-7, and other cell lines via kinase inhibition or DNA intercalation. The absence of a sulfonyl-quinazoline group in the target compound may limit its anti-cancer efficacy .

Crystallographic and Conformational Analysis

Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ().

Key Observations :

  • Planar amide groups with variable dihedral angles (44.5°–77.5°) between aromatic rings.
  • Hydrogen-bonding patterns (N–H⋯O) stabilize dimer formation.

Implications for Target Compound :
The hydrochloride salt of the target compound may form distinct crystal lattices, affecting solubility and stability. Steric effects from the methoxy group could influence molecular packing .

Comparative Data Table

Compound Name Structural Features Biological Activity/Applications Key References
N-(2-Methoxyphenyl)-2-(propylamino)acetamide HCl 2-Methoxyphenyl, propylamino, acetamide core Hypothesized: Anesthetic, anti-cancer
Prilocaine HCl 2-Methylphenyl, propanamide backbone Local anesthetic
2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide HCl Trifluorophenyl group Potential CNS applications
Alachlor Chloroacetamide, methoxymethyl side chain Herbicide
N-(4-Methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide Sulfonyl-quinazoline moiety Anti-cancer (MTT assay)

Biological Activity

N-(2-methoxyphenyl)-2-(propylamino)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methoxy group attached to a phenyl ring and a propylamino side chain. This structure is believed to contribute to its interaction with various biological targets.

The mechanism of action of this compound involves its binding to specific receptors or enzymes in the body. Research indicates that it may modulate the activity of certain neurotransmitter systems, potentially influencing both central nervous system (CNS) functions and peripheral physiological processes. However, detailed studies on the exact pathways and interactions are still ongoing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown inhibitory effects on various cancer cell lines, including those expressing polo-like kinase 1 (Plk1), a target for cancer therapy. The following table summarizes some findings related to the anticancer activity of similar compounds:

CompoundTargetIC50 (μM)Reference
Compound APlk114.74 ± 0.48
Compound BPlk14.38 ± 0.41
Compound CVarious Cancer Lines>50

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies have shown that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The following table presents minimum inhibitory concentration (MIC) values for related compounds:

CompoundBacterial StrainMIC (μg/mL)Reference
Compound DS. aureus20-40
Compound EE. coli40-70
Compound FMulti-drug resistant strains<1

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of this compound on cell proliferation in human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
  • Antibacterial Evaluation : In another study, the antibacterial efficacy of this compound was tested against various pathogens, including MRSA and E. coli. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.